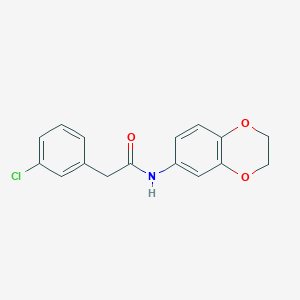![molecular formula C20H21N5O B5407959 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidine-5-carboxamide](/img/structure/B5407959.png)
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-methylpyrimidine-5-carboxamide, commonly known as BMPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMPC is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
作用机制
BMPC exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. BMPC can also inhibit the activity of histone deacetylases, which play a critical role in gene expression. By inhibiting these pathways, BMPC can induce cell cycle arrest, promote apoptosis, and inhibit inflammation.
Biochemical and Physiological Effects:
BMPC has been found to have various biochemical and physiological effects. In vitro studies have shown that BMPC can inhibit the proliferation and migration of cancer cells, induce apoptosis, and activate caspase-3 and -9. In vivo studies have shown that BMPC can suppress tumor growth, reduce tumor weight, and increase survival rates. BMPC has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, BMPC has been found to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
BMPC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. BMPC is also stable under various conditions and can be stored for extended periods. However, BMPC has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Additionally, BMPC has not been extensively studied in human clinical trials, which limits its potential for clinical applications.
未来方向
There are several future directions for the study of BMPC. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use as an anti-inflammatory agent in various inflammatory diseases. Additionally, further studies are needed to investigate its potential neuroprotective effects and its use in treating neurological disorders. Finally, more extensive studies in human clinical trials are needed to determine the safety and efficacy of BMPC for clinical applications.
合成方法
BMPC has been synthesized through various methods, including the reaction of 2-aminopyridine with benzylmethylamine, followed by the reaction with 4-methylpyrimidine-5-carboxylic acid. Another method involves the reaction of 2-chloro-3-formylpyridine with benzylmethylamine, followed by the reaction with 4-methylpyrimidine-5-carboxamide. These methods have been optimized to yield high purity and yield of BMPC.
科学研究应用
BMPC has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BMPC can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth in vivo. BMPC has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, BMPC has been found to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-4-methylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-18(12-21-14-24-15)20(26)23-11-17-9-6-10-22-19(17)25(2)13-16-7-4-3-5-8-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYPAPHOYVDXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol](/img/structure/B5407880.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)
![5-imino-2-isopropyl-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407914.png)
![6-(5-bromo-2-hydroxybenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5407922.png)
![1-(4-bromophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-propen-1-one](/img/structure/B5407930.png)

![3-(4-nitrophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5407936.png)
![1-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5407944.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407951.png)
![N-phenyl-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5407957.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5407962.png)
![N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5407967.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5407977.png)
